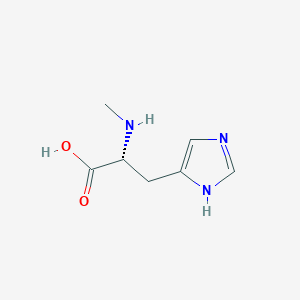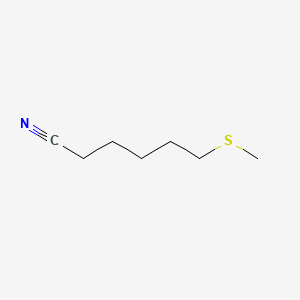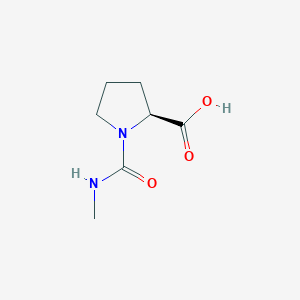
N-Methyl-D-histidine
概要
説明
N-Methyl-D-histidine is a derivative of the amino acid histidine, where a methyl group is attached to the nitrogen atom in the imidazole ring. This compound is of significant interest due to its role in various biological processes and its presence in certain proteins and peptides. Histidine itself is an essential amino acid, and its derivatives, including this compound, have unique biochemical properties that contribute to their functionality in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-histidine typically involves the methylation of histidine. One common method is the reaction of histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar methylation reactions. The process involves the use of large reactors where histidine is reacted with methylating agents under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: N-Methyl-D-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the imidazole ring, leading to the formation of imidazolone derivatives.
Reduction: The compound can be reduced to form N-methylhistamine.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Imidazolone derivatives.
Reduction: N-methylhistamine.
Substitution: Various substituted histidine derivatives depending on the reagents used.
科学的研究の応用
N-Methyl-D-histidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of methylated amino acids and their interactions with other molecules.
Biology: The compound is studied for its role in protein methylation and its effects on protein function and stability.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its potential as a biomarker for certain diseases.
Industry: this compound is used in the production of specialized peptides and proteins for various industrial applications.
作用機序
The mechanism of action of N-Methyl-D-histidine involves its interaction with specific molecular targets, primarily proteins and enzymes. The methylation of histidine residues in proteins can affect their structure and function, leading to changes in their activity and interactions with other molecules. This modification can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
1-Methylhistidine: Another methylated derivative of histidine, differing in the position of the methyl group.
3-Methylhistidine: Similar to N-Methyl-D-histidine but with the methyl group attached to a different nitrogen atom in the imidazole ring.
Comparison: this compound is unique due to its specific methylation pattern, which influences its chemical properties and biological activity. Compared to 1-Methylhistidine and 3-Methylhistidine, this compound may exhibit different reactivity and interactions with proteins, making it a valuable compound for studying the effects of histidine methylation in biological systems.
特性
IUPAC Name |
(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-8-6(7(11)12)2-5-3-9-4-10-5/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZKJBZEIFWZSR-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665326 | |
| Record name | N-Methyl-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738564-96-0 | |
| Record name | N-Methyl-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1,3,8-Trimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660199.png)
![8-Chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660201.png)

